molecular formula C18H27N3O2S2 B3601535 N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2,4,6-TRIS(PROPAN-2-YL)BENZENE-1-SULFONAMIDE

N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2,4,6-TRIS(PROPAN-2-YL)BENZENE-1-SULFONAMIDE

Cat. No.: B3601535
M. Wt: 381.6 g/mol
InChI Key: JPESGOCVIGKDRY-UHFFFAOYSA-N
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Description

N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2,4,6-tris(propan-2-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a central benzene ring substituted with three isopropyl groups and a sulfonamide linkage to a 5-methyl-1,3,4-thiadiazole moiety. Thiadiazoles are known for their roles in antimicrobial and enzyme-inhibitory applications, as seen in cephalosporin antibiotics . The compound’s synthesis likely involves nucleophilic substitution reactions between a sulfonyl chloride precursor and a thiadiazol-2-amine, analogous to methods described for related sulfonamides .

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2,4,6-tri(propan-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2S2/c1-10(2)14-8-15(11(3)4)17(16(9-14)12(5)6)25(22,23)21-18-20-19-13(7)24-18/h8-12H,1-7H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPESGOCVIGKDRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NS(=O)(=O)C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally or Functionally Similar Compounds

Structural Analogues with Thiadiazole Moieties

Compound A : Acetamide, N-methyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenyl

  • Structure : Shares the 5-methyl-1,3,4-thiadiazol-2-yl group but linked via a thioether (-S-) to an N-methyl-N-phenylacetamide.
  • Key Differences : The absence of a sulfonamide group and a tris-isopropylbenzene core reduces steric bulk compared to the target compound. This likely decreases lipophilicity and alters metabolic stability.
  • Bioactivity : Thioether-linked thiadiazoles are associated with antimicrobial activity, though specific data for this compound are unavailable .

Compound B: Monosodium (6R,7R)-3-[[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-methyl]-8-oxo-7-[2-(1H-tetrazol-1-yl)acetamido]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

  • Structure : A cephalosporin antibiotic derivative incorporating the 5-methyl-1,3,4-thiadiazol-2-yl group.
  • Key Differences: The bicyclic β-lactam core and tetrazole moiety confer β-lactamase resistance and Gram-negative activity, unlike the non-antibiotic sulfonamide structure of the target compound.
  • Regulatory Status : Approved for clinical use, highlighting the therapeutic relevance of thiadiazole-containing pharmaceuticals .

Functional Analogues with Sulfonamide Groups

Compound C: Benzenesulfonamide, 4-amino-N-(5-methyl-1,3a-thiadiazol-2-yl)-

  • Structure: A simpler sulfonamide with a single thiadiazole substituent and an amino group on the benzene ring.
  • Regulatory Status : Listed in banned pharmaceutical databases (e.g., Sweden) due to toxicity concerns, underscoring the importance of substituent effects on safety profiles .

Compound D : 2-(4-Hydroxypyrimidin-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide

  • Structure : Contains a sulfanylacetamide bridge linking pyrimidine and isoxazole rings.
  • Key Differences: The isoxazole and pyrimidine groups may modulate target selectivity compared to thiadiazole-based compounds. No data on lipophilicity or bioavailability are available .

Comparative Data Table

Property Target Compound Compound A Compound B (Cephalosporin) Compound C
Core Structure Tris-isopropylbenzene-sulfonamide + thiadiazole Thioether-linked acetamide + thiadiazole β-Lactam + thiadiazole + tetrazole Simple benzenesulfonamide + thiadiazole
Molecular Weight (g/mol) ~450 (estimated) ~280 (estimated) ~500 (reported) ~250 (estimated)
Lipophilicity (LogP) High (tris-isopropyl groups) Moderate Low (polar β-lactam core) Low (no bulky substituents)
Bioactivity Potential enzyme inhibition Antimicrobial (inferred) Antibacterial (confirmed) Toxic (banned)
Regulatory Status Experimental Not reported Approved Banned

Research Findings and Implications

  • Structural Impact on Bioactivity : The tris-isopropyl substitution in the target compound likely enhances membrane permeability but may limit solubility, a trade-off observed in hydrophobic sulfonamides. This contrasts with Compound B, where polar functional groups balance lipophilicity for antibiotic efficacy .
  • Toxicity Considerations : The regulatory ban on Compound C highlights the necessity of structural optimization to mitigate adverse effects, particularly in sulfonamide-thiadiazole hybrids .
  • Synthetic Challenges : Synthesis of the target compound may require rigorous purification to avoid byproducts, as seen in analogous thiadiazole sulfonamide preparations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2,4,6-TRIS(PROPAN-2-YL)BENZENE-1-SULFONAMIDE
Reactant of Route 2
N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2,4,6-TRIS(PROPAN-2-YL)BENZENE-1-SULFONAMIDE

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